N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine
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Overview
Description
N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazole core, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine typically involves the condensation of 3-chloro-4-methoxybenzaldehyde with 2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, its potential anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
Acetylacetone: Known for its keto-enol tautomerism and use in various chemical reactions.
Diketene: Utilized in the synthesis of acetoacetic esters and other compounds.
Uniqueness
N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine stands out due to its complex structure, which combines a benzoxazole core with a naphthalene moiety and a substituted phenyl group
Properties
Molecular Formula |
C25H17ClN2O2 |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-N-(2-naphthalen-2-yl-1,3-benzoxazol-6-yl)methanimine |
InChI |
InChI=1S/C25H17ClN2O2/c1-29-23-11-6-16(12-21(23)26)15-27-20-9-10-22-24(14-20)30-25(28-22)19-8-7-17-4-2-3-5-18(17)13-19/h2-15H,1H3 |
InChI Key |
LFHKJUYKLKRFOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC3=C(C=C2)N=C(O3)C4=CC5=CC=CC=C5C=C4)Cl |
Origin of Product |
United States |
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